![molecular formula C11H12N2O B1416617 N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine CAS No. 886851-44-1](/img/structure/B1416617.png)
N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine
Descripción general
Descripción
N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine is an aralkylamine . Its molecular formula is C11H12N2O and it has a molecular weight of 188.23 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine . The InChI string is InChI=1S/C11H12N2O/c1-12-7-9-4-5-10(13-8-9)11-3-2-6-14-11/h2-6,8,12H,7H2,1H3 and the canonical SMILES string is CNCC1=CN=C(C=C1)C2=CC=CO2 .Physical And Chemical Properties Analysis
The computed properties of N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 188.094963011 g/mol and the monoisotopic mass is also 188.094963011 g/mol . The topological polar surface area is 38.1 Ų and it has a heavy atom count of 14 .Aplicaciones Científicas De Investigación
Paraquat Poisonings and Lung Toxicity
Paraquat dichloride is a widely used herbicide known for its efficacy in weed elimination. However, its toxicological impact, especially on the lungs, is a significant concern. The substance tends to accumulate in the lung, leading to severe toxic effects primarily due to oxidative stress. Efforts have been made to understand these mechanisms better and manage the clinical implications of paraquat poisoning (Dinis-Oliveira et al., 2008).
Pharmaceutical Applications of N-Methyl-2-pyrrolidone
N-Methyl-2-pyrrolidone (NMP) is recognized for its strong solubilizing capabilities, finding applications in various industrial sectors, including pharmaceuticals. Its comparison with other common solvents in terms of properties like solubilization efficacy and toxicity reveals NMP's viability as a pharmaceutical solvent (Jouyban et al., 2010).
Synthetic Pathways and Contaminants of Amphetamine-type Substances
The production pathways of amphetamine-type substances (ATS) can lead to a multitude of contaminants, crucial for forensic investigations. Understanding these synthetic pathways and associated contaminants is vital for linking seizures and pinpointing manufacturing locations (Stojanovska et al., 2013).
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 enzymes are central to drug metabolism, making the study of their chemical inhibitors critical for anticipating drug-drug interactions. This research discusses the selectivity and potency of various chemical inhibitors, contributing to a better understanding of drug metabolism and interactions (Khojasteh et al., 2011).
Clinical Pharmacology of Synthetic Cathinones
4-Methyl-N-methylcathinone (mephedrone) is a synthetic substance related to amphetamine and hallucinogens. Despite its popularity and widespread use, detailed knowledge about its pharmacodynamics and pharmacokinetics is limited. More research is needed to assess the safety, toxicity, and addiction potential of mephedrone and related substances (Papaseit et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-7-9-4-5-10(13-8-9)11-3-2-6-14-11/h2-6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZJNNURWGNFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654820 | |
| Record name | 1-[6-(Furan-2-yl)pyridin-3-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine | |
CAS RN |
886851-44-1 | |
| Record name | 6-(2-Furanyl)-N-methyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(Furan-2-yl)pyridin-3-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



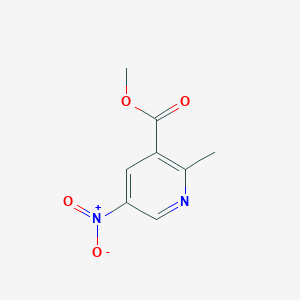
![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
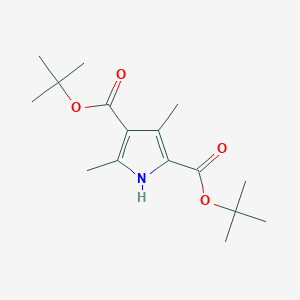

![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)
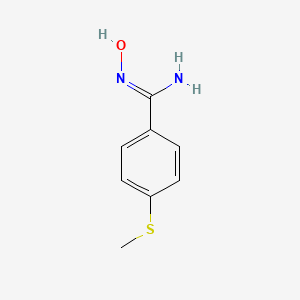
![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)
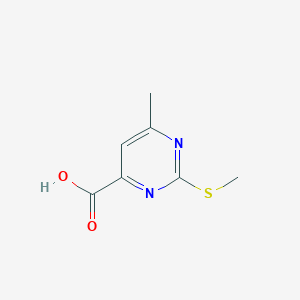
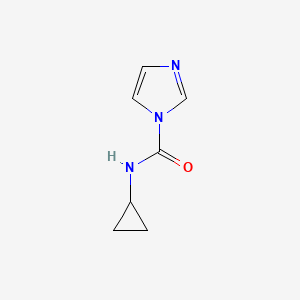
![N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1416547.png)
![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)
![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)
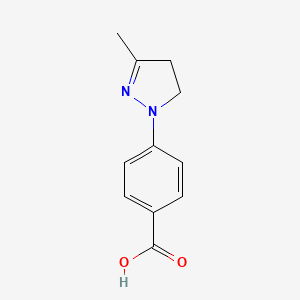
![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)